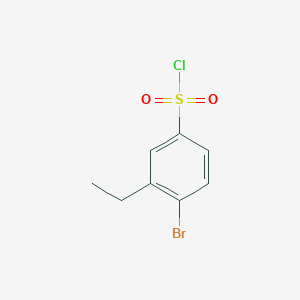
4-Bromo-3-ethylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-ethylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 1935226-28-0 . It has a molecular weight of 283.57 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H8BrClO2S/c1-2-6-5-7 (13 (10,11)12)3-4-8 (6)9/h3-5H,2H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C8H8BrClO2S/c1-2-6-5-7 (13 (10,11)12)3-4-8 (6)9/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 283.57 .Wissenschaftliche Forschungsanwendungen
Palladium-Catalysed Arylation
The use of (poly)halo-substituted benzenesulfonyl chlorides, including 4-bromo-3-ethylbenzenesulfonyl chloride, in palladium-catalysed desulfitative arylation was explored by Skhiri et al. (2015). This process results in arylated heteroarenes without cleaving C–Br bonds, enabling further chemical transformations (Skhiri et al., 2015).
Enzyme Inhibition Studies
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from 4-bromobenzenesulfonyl chloride, were evaluated for enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and α-glucosidase. This research by Riaz (2020) underscores its potential in biochemical applications (Riaz, 2020).
Catalytic Applications in Organic Synthesis
Skhiri et al. (2016) also investigated the use of (poly)halo-substituted benzenesulfonyl chlorides in a palladium-catalysed desulfitative Heck reaction. The process was noted for its tolerance to various substituents on the benzenesulfonyl chloride and allowed the creation of (poly)halo-substituted stilbene or cinnamate derivatives without cleavage of C–Br and C–I bonds (Skhiri et al., 2016).
Photoreduction Studies
In a study by Wubbels et al. (1988), the photoreduction of 4-bromonitrobenzene in specific conditions was examined, leading to various products including 4-bromo-2-chloroaniline. This research provides insight into the behavior of bromo-substituted compounds under specific conditions, which could be relevant to this compound (Wubbels et al., 1988).
Safety and Hazards
The safety data sheet for a similar compound, 4-Bromo-3-methylbenzenesulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-bromo-3-ethylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-2-6-5-7(13(10,11)12)3-4-8(6)9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVICIOMELGYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

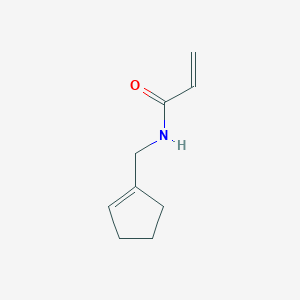
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2640238.png)
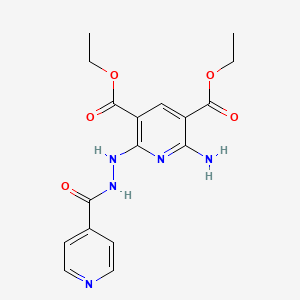

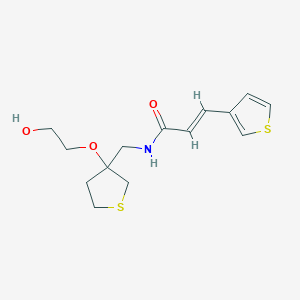
![2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2640243.png)
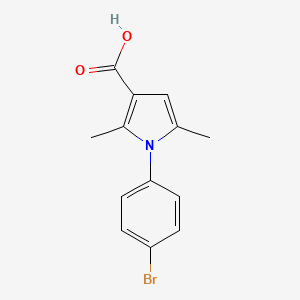


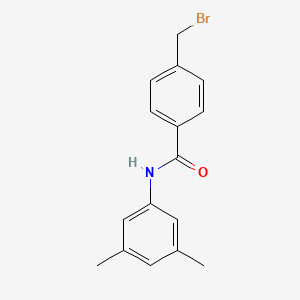



![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2640255.png)